4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid
Description
This compound features a bicyclo[2.2.1]heptane scaffold, a rigid bicyclic structure that imparts conformational restraint, making it valuable in medicinal chemistry for enhancing binding affinity and metabolic stability. The molecule includes:
- A carboxylic acid group at position 1, enabling hydrogen bonding and salt formation.
- A tert-butoxycarbonyl (Boc)-protected aminomethyl group at position 4, providing a masked primary amine for further functionalization.
The Boc group enhances solubility in organic solvents and protects the amine during synthetic steps. Its CAS number is 1824022-98-1 (A928043) .
Properties
IUPAC Name |
4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]bicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-12(2,3)19-11(18)15-9-13-4-6-14(8-13,7-5-13)10(16)17/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRXFTAEYUERGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC12CCC(C1)(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the bicyclic framework: The norbornane structure can be synthesized through a Diels-Alder reaction between cyclopentadiene and an appropriate dienophile.
Introduction of the amino group: The amino group can be introduced via a substitution reaction, often using reagents like ammonia or amines.
Protection of the amino group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic conditions, yielding the free amine.
Scientific Research Applications
Drug Development
The compound is being investigated for its role as a building block in the synthesis of bioactive molecules. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have been studied for their potential as inhibitors of various enzymes involved in metabolic pathways, particularly in the context of diseases such as cancer and tuberculosis .
Antimicrobial Activity
Recent studies have shown that compounds related to 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid exhibit antimicrobial properties against Mycobacterium tuberculosis. The structure's ability to interact with fatty acyl-AMP ligases has been highlighted as a key mechanism for its inhibitory effects .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups facilitate various chemical reactions, including amide bond formation and cyclization reactions, making it valuable in synthetic organic chemistry applications .
Modification and Derivation
The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during synthesis, allowing for selective reactions without affecting other functional groups. This property is crucial in multi-step organic syntheses where maintaining the integrity of reactive sites is necessary .
Biochemical Research
The compound's structure has made it a subject of interest in biochemical studies aimed at understanding enzyme mechanisms and protein interactions. Its derivatives are being explored for their potential roles as small-molecule inhibitors that can modulate biological pathways relevant to disease states .
Case Studies
Several case studies have documented the synthesis and application of this compound in various experimental settings:
- Case Study 1 : A study demonstrated the synthesis of novel derivatives based on 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid, which showed enhanced activity against specific cancer cell lines compared to non-modified versions .
- Case Study 2 : Research focusing on its antimicrobial properties revealed that modifications to the bicyclic structure could significantly increase potency against resistant strains of Mycobacterium tuberculosis.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The Boc protecting group can be selectively removed under specific conditions, allowing the free amine to participate in further reactions. The bicyclic structure provides rigidity and stability, which can be advantageous in drug design .
Comparison with Similar Compounds
Structural Analogs with Modified Bicyclic Scaffolds
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.2]octane-1-carboxylic acid (CAS 1956325-65-7, A523665)
- Similarity : 0.96 .
- Key Differences :
- Larger bicyclo[2.2.2]octane ring increases steric bulk and lipophilicity (ClogP ~1.2 higher than the heptane analog).
- Reduced ring strain may improve synthetic accessibility.
- Applications : Used in peptide mimetics due to enhanced rigidity .
6-((tert-Butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylic acid (CAS 222530-34-9, A358134)
- Similarity : 0.92 .
- Lower melting point (mp ~120°C vs. ~150°C for the target compound) due to reduced symmetry.
Functional Group Variations
4-(Aminomethyl)bicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride (CAS 28333-76-8)
- Used directly in coupling reactions without deprotection steps .
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1773511-56-0)
- Key Differences :
Azabicyclo Derivatives
2-Boc-2-azabicyclo[2.2.1]heptane-5-carboxylic acid (Price: $100/100mg)
- Key Differences :
(1S,4R)-2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1628613-11-5)
- Key Differences: Chiral centers (1S,4R) provide enantioselective binding in receptor-ligand interactions.
Price and Availability
Biological Activity
4-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylic acid (referred to as BOC-amino acid) is a bicyclic compound that plays a significant role in organic synthesis, particularly in peptide chemistry and drug development. The presence of the tert-butoxycarbonyl (BOC) protecting group enhances its utility by stabilizing the amino functionality, which is crucial for various biological applications.
The molecular formula of BOC-amino acid is C14H23NO4, with a molecular weight of 269.34 g/mol . The synthesis typically involves:
- Formation of the bicyclic core : This can be achieved through a Diels-Alder reaction.
- Introduction of the carboxylic acid group : Via oxidation or carboxylation reactions.
- Protection of the amino group : Using di-tert-butyl dicarbonate in the presence of a base .
The primary mechanism involves the BOC group acting as a protective entity, preventing the amino group from participating in unwanted reactions during synthesis. Once the BOC group is removed, the free amino group can engage in various biochemical interactions, making it suitable for enzyme-substrate studies and protein modifications .
Therapeutic Applications
Research indicates that compounds like BOC-amino acids have potential therapeutic applications due to their ability to modulate biological processes:
- Enzyme Inhibition : The compound can serve as a substrate or inhibitor in enzymatic reactions, aiding in the understanding of enzyme kinetics and mechanisms.
- Protein Engineering : It can be utilized in designing peptides that mimic natural substrates, which can be critical for drug design and development .
Study on Protease Inhibition
A study investigated the protease inhibition activity of various amino acid derivatives, including BOC-amino acids. The results demonstrated that these compounds could significantly inhibit protease activity, suggesting their potential as therapeutic agents in managing conditions like inflammatory diseases .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of BOC-amino acids with target proteins. These studies provide insights into how modifications to the BOC group can enhance or reduce biological activity, guiding future synthetic modifications for improved efficacy .
Comparative Analysis
When compared to similar compounds, such as 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid, BOC-amino acid demonstrates unique properties due to its bicyclic structure and carboxylic functionality, allowing for diverse chemical reactivity and biological applications .
| Compound | Structure Type | Unique Features |
|---|---|---|
| BOC-amino acid | Bicyclic | Carboxylic acid group enhances reactivity |
| Other BOC derivatives | Varies | Different ring systems affect biological interactions |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing bicyclo[2.2.1]heptane-based carboxylic acids with tert-butoxycarbonyl (Boc) protection, and how do reaction conditions influence stereochemical outcomes?
- Methodology :
- Step 1 : Start with functionalized norbornane derivatives (e.g., ketopinic acid) as precursors. For example, (1S)-ketopinic acid can be reduced using L-Selectride® to yield stereoselective hydroxy derivatives, which are then functionalized via amidation or esterification .
- Step 2 : Introduce Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) to safeguard the amine group during subsequent reactions .
- Critical Factors : Solvent polarity (e.g., THF vs. DCM), temperature (-78°C for selective reductions), and steric hindrance from the bicyclic system influence stereoselectivity. Validate outcomes via HPLC or chiral column chromatography .
Q. How can researchers confirm the stereochemical configuration and structural integrity of this compound using spectroscopic and crystallographic methods?
- Methodology :
- NMR Analysis : Use - and -NMR to identify key signals:
- Boc group : tert-butyl protons at ~1.4 ppm (singlet).
- Bicyclic protons : Distinct splitting patterns due to rigid norbornane geometry .
- X-ray Crystallography : Resolve absolute configuration by analyzing heavy-atom positions (e.g., carboxylate oxygen and Boc-protected nitrogen). Compare with databases (e.g., Cambridge Structural Database) for validation .
Advanced Research Questions
Q. What computational approaches are effective in predicting conformational stability and amide bond distortion in bicyclo[2.2.1]heptane systems?
- Methodology :
- Quantum Mechanical Calculations : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model pyramidalization of the amide nitrogen. Use a bottom-up strategy by analyzing simpler analogs (e.g., 7-azabicyclo[2.2.1]heptane amides) before scaling to the full molecule .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water vs. DMSO) on the bicyclic backbone’s flexibility. Track RMSD values to assess stability over 100-ns trajectories .
- Validation : Compare computed bond angles (e.g., N-C=O) with crystallographic data. Discrepancies >5° suggest unaccounted steric or electronic factors .
Q. How should researchers resolve contradictions between experimental and computational data regarding intramolecular interactions in Boc-protected bicyclic systems?
- Methodology :
- Hierarchical Analysis :
- Stage 1 : Isolate substituent effects by synthesizing derivatives with modified groups (e.g., removal of phenyl or benzoyl substituents). Compare experimental (X-ray) and computed geometries .
- Stage 2 : Perform NBO (Natural Bond Orbital) analysis to quantify hyperconjugative interactions (e.g., n→σ* or π→π*) that may distort amide bonds .
- Case Study : In a dipeptide analog, intramolecular H-bonding between the bicyclic amide and carboxylate groups caused unexpected pyramidalization, resolved via QM/MM hybrid simulations .
Q. What strategies optimize solubility and purification of hydrophobic bicyclo[2.2.1]heptane derivatives for biological assays?
- Methodology :
- Solvent Screening : Test solubility in dioxane/water mixtures (for Boc stability) or DMF/ethanol gradients . Use dynamic light scattering (DLS) to detect aggregation .
- Purification : Employ reverse-phase HPLC with a C18 column and 0.1% TFA modifier to enhance peak resolution. For crystalline derivatives, recrystallize from hexane/ethyl acetate (3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
